molecular formula C5H9ClO3S B8705110 Methyl2-(2-chloroethylsulfinyl)acetat

Methyl2-(2-chloroethylsulfinyl)acetat

Cat. No. B8705110
M. Wt: 184.64 g/mol
InChI Key: QCASOZFALSMYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04711903

Procedure details

The title compound was prepared from 3-chloroperoxybenzoic acid and the title compound of Example 11 according to the procedure of Example 11 and identified by its NMR and IR spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[Cl:12][CH2:13][CH2:14][S:15]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[O:16]>>[Cl:12][CH2:13][CH2:14][S:15]([CH2:17][C:18]([O:20][CH3:21])=[O:19])(=[O:6])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCS(=O)CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCS(=O)(=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.